2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile
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Overview
Description
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile is an organic compound that features a difluoromethyl group, a fluoro group, a methylsulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aromatic compounds, which can be achieved through various methods such as metal-catalyzed cross-coupling reactions, radical chemistry, and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: The compound’s unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity. The fluoro and methylsulfanyl groups can modulate the compound’s lipophilicity and metabolic stability, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated aromatic compounds, such as:
- 2-(Difluoromethyl)-4-fluoro-benzonitrile
- 2-(Difluoromethyl)-3-chloro-6-methylsulfanyl-benzonitrile
- 2-(Trifluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile .
Uniqueness
2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its potential for hydrogen bonding and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoro-6-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-14-7-3-2-6(10)8(9(11)12)5(7)4-13/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNCIYPJITXIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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